Welcome to the BenchChem Online Store!
molecular formula C11H16ClN B176685 3-Phenylpiperidine Hydrochloride CAS No. 19509-09-2

3-Phenylpiperidine Hydrochloride

Cat. No. B176685
M. Wt: 197.7 g/mol
InChI Key: OKVMJYYCFLIGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07381719B2

Procedure details

Combine 3-phenyl-piperidine hydrochloride (0.206 g, 1.04 mmol) and 5% rhodium on alumina (0.112 g, 0.0544 mmol) in methanol (50 mL) and stir at 50° C. at a H2 pressure of 60 psi. After 4 d, purify the reaction mixture by ion exchange chromatography (SCX resin, methanol→2 M ammonia/methanol) to provide 0.164 g (3:1 mixture of product:starting material) which was used in the next step without further purification: mass spectrum (electrospray): m/z=168.1 (M+1−product), 162.1 (M+1−starting material).
Quantity
0.206 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.112 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH:8]2[CH2:13][CH2:12][CH2:11][NH:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[Rh]>[CH:2]1([CH:8]2[CH2:13][CH2:12][CH2:11][NH:10][CH2:9]2)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.206 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C1CNCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.112 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purify the reaction mixture by ion exchange chromatography (SCX resin, methanol→2 M ammonia/methanol)
CUSTOM
Type
CUSTOM
Details
to provide
ADDITION
Type
ADDITION
Details
0.164 g (3:1 mixture of product:starting material) which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
C1(CCCCC1)C1CNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.